molecular formula C12H11N3O2 B8707642 4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid

4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid

Cat. No.: B8707642
M. Wt: 229.23 g/mol
InChI Key: CLARQISJWBVDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(4-cyclopropylimidazol-1-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-5-9(3-4-13-10)15-6-11(14-7-15)8-1-2-8/h3-8H,1-2H2,(H,16,17)

InChI Key

CLARQISJWBVDJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluoropicolinic acid (400 mg, 2.84 mmol) and 4-cyclopropyl-1H-imidazole (322 mg, 2.98 mmol) were dissolved in N,N-dimethylformamide, and N-methylmorpholine (0.36 ml, 3.28 mmol) was added. The reaction was warmed to 35° C., and stirred for 20 hours. The solvent was then removed under reduced pressure to afford a viscous oily residue. This residue was dissolved in 1N hydrochloric acid (5 mL), and the aqueous layer was extracted with ethyl acetate (2×5 mL). The aqueous layer was concentrated under reduced pressure to afford a yellow solid. To this residue was added 5 mL of acetonitrile/methanol (20:1) and the mixture was sonicated to afford a fine suspension of solids. The solids were collected by filtration, washed several times with acetonitrile, and dried on the filter funnel. The yellow solids were collected to afford 520 mg (69% yield) of 4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid as the hydrochloride salt. M+1=230.1
[Compound]
Name
hydrochloride salt
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0 (± 1) mol
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reactant
Reaction Step One
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400 mg
Type
reactant
Reaction Step Two
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322 mg
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reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Name
acetonitrile methanol
Quantity
5 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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